2-Phenoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
The synthesis of 2-Phenoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
2-Phenoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Phenoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Phenoxyethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:
- Methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
These compounds share a similar quinoline core but differ in their substituents, which can affect their chemical properties and applications .
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5g/mol |
IUPAC Name |
2-phenoxyethyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25NO4/c1-17-22(25(28)30-16-15-29-19-11-6-3-7-12-19)23(18-9-4-2-5-10-18)24-20(26-17)13-8-14-21(24)27/h2-7,9-12,23,26H,8,13-16H2,1H3 |
InChI Key |
MYADHEDVFULCTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OCCOC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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